Methopterin, also known as Methotrxate, is a folate analog that has been extensively studied in scientific research for its potent antimetabolic properties. [, , ] Its primary role in research stems from its ability to inhibit dihydrofolate reductase, a crucial enzyme involved in the synthesis of tetrahydrofolic acid, a vital cofactor for various metabolic reactions, particularly in the synthesis of purines, thymidine, and certain amino acids. [, , , ] This inhibition leads to the disruption of DNA, RNA, and protein synthesis, making Methopterin a powerful tool for studying these fundamental cellular processes. [, , , ]
Methopterin is classified as a pteridine derivative and is structurally related to folic acid. It is recognized as an antifolate agent due to its ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis and cell division. Methopterin is often utilized in the treatment of various cancers and autoimmune diseases by disrupting the folate metabolism in rapidly dividing cells.
The synthesis of methopterin can be achieved through several methods, emphasizing multi-step processes that involve various reagents and conditions. One notable method includes the reaction of 6-bromomethyl pterin with methylamino benzoyl glutamate in the presence of solvents like hydrobromic acid or hydroiodic acid. This reaction typically yields a solid product that can be further purified by dissolving it in an aqueous alcohol solution and adjusting the pH to isolate the crude product .
Another significant synthetic route involves the transformation of methopterin hydrate in the presence of p-toluenesulfonic acid monohydrate and 1,1,1,3,3,3-hexamethyl-disilazane. This reaction is conducted under controlled conditions within an autoclave at elevated temperatures (around 100 °C) for extended periods (up to 21 hours), resulting in high conversion rates (up to 99.8%) and yields ranging from 48% to 75.7% .
Methopterin's molecular structure consists of a pteridine ring system with various functional groups that contribute to its biological activity. The compound's formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural integrity of methopterin allows it to mimic folate and effectively bind to dihydrofolate reductase.
The molecular weight of methopterin is approximately 446.44 g/mol. Its structural features include:
Methopterin undergoes various chemical reactions that can modify its structure and enhance its therapeutic efficacy:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions—temperature, solvent choice, and catalysts—are critical for achieving the desired products .
The mechanism of action of methopterin primarily involves its competitive inhibition of dihydrofolate reductase. By mimicking the substrate dihydrofolate, methopterin binds to the active site of the enzyme, preventing it from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts folate metabolism and impairs DNA synthesis in rapidly proliferating cells such as those found in tumors or inflammatory tissues .
Additionally, methopterin has been shown to induce apoptosis in osteoclasts—cells responsible for bone resorption—thereby influencing bone metabolism. This dual action enhances its therapeutic potential in treating conditions like cancer and osteoporosis.
Methopterin exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography are commonly employed to assess purity and stability during synthesis .
Methopterin has significant applications in both clinical and research settings:
Methopterin (also known as 10-methylfolic acid or N10-methylpteroylglutamic acid) emerged as a structural analog of folic acid, synthesized during pioneering antifolate research in the mid-20th century. Initial efforts focused on folate antagonists for leukemia treatment, leading to the development of aminopterin (4-aminofolic acid) by Sidney Farber in 1947 [2] [5]. Due to manufacturing challenges and toxicity concerns, aminopterin was modified to methotrexate (MTX)—later interchangeably termed Methopterin—by substituting a methyl group at the N10 position (Figure 1) [4] [8]. This alteration, finalized in 1949 by scientists at Lederle Laboratories, yielded enhanced chemical stability and reduced toxicity compared to its predecessor [5] [8].
The first clinical application for inflammatory conditions occurred in 1951, when Gubner et al. reported aminopterin’s efficacy in rheumatoid arthritis (RA) and psoriasis. Methopterin/MTX subsequently replaced aminopterin in trials, demonstrating rapid suppression of synovitis and skin lesions. However, the concurrent rise of corticosteroid therapy and ethical concerns over using "cancer drugs" for non-malignant diseases stalled rheumatological adoption for decades [1] [7].
Table 1: Key Structural Differences Between Aminopterin and Methopterin (MTX)
Property | Aminopterin | Methopterin (MTX) |
---|---|---|
Chemical Name | 4-Aminopteroylglutamic acid | N10-Methyl-4-aminopteroylglutamic acid |
Synthesis Year | 1947 | 1949 |
N10 Substitution | Hydrogen | Methyl group |
Stability | Low | High |
Initial Clinical Targets | Leukemia, RA | Leukemia, RA, psoriasis |
Methopterin’s primary mechanism involves competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for converting dihydrofolate to tetrahydrofolate (THF). THF is essential for de novo synthesis of purines, thymidylate, and amino acids (Figure 2) [2] [8]. Unlike aminopterin, Methopterin’s N10-methyl group facilitated tighter binding to DHFR’s active site while improving metabolic stability [4] [5]. Early biochemical assays confirmed Methopterin’s superior binding affinity (Ki ≈ 10−10 M) over natural folates, depleting intracellular THF pools and impairing DNA/RNA synthesis in proliferating cells [2].
By the 1960s, Methopterin’s specificity was further elucidated:
This mechanistic understanding solidified Methopterin’s role beyond oncology. Dermatologists adopted it for psoriasis in the 1960s, while rheumatologists like Hoffmeister (1972) and Willkens (1980s) reignited interest for RA using intramuscular administration [1] [7].
Preclinical studies established Methopterin’s efficacy across neoplastic and inflammatory models:
Skipper’s murine leukemia studies (1964) quantified Methopterin’s dose-response relationships and schedule dependency, forming the basis for high-dose regimens with leucovorin rescue [2].
Autoimmune/Inflammatory Models:
Table 2: Preclinical Milestones for Methopterin (MTX)
Year | Study Model | Key Finding | Significance |
---|---|---|---|
1948 | Pediatric ALL patients | First remission induction with aminopterin | Validated antifolates as antineoplastic agents |
1951 | Formaldehyde-induced arthritis (rats) | Suppression of synovitis and skin lesions | Proposed mechanism for RA/psoriasis application |
1956 | Metastatic choriocarcinoma | Curative effect with MTX | First solid tumor cured by chemotherapy |
1964 | L1210 murine leukemia | Defined dose-schedule relationships | Rationalized high-dose protocols |
2008 | Human osteoclast cultures | Inhibition of bone resorption and apoptosis induction | Explained bone protection in inflammatory arthritis |
These studies laid the foundation for FDA approval of MTX for RA (1988) and its current status as the anchor disease-modifying antirheumatic drug (DMARD) [1] [7].
Table 3: Alternative Names for Methopterin
Synonym | Chemical Identifier |
---|---|
Methotrexate | CAS 59-05-2 |
Amethopterin | DB00563 (DrugBank) |
10-Methylfolic acid | IUPAC: (2S)-2-[(4-{(2,4-diaminopteridin-6-yl)methylamino}benzoyl)amino]pentanedioic acid |
N10-Methylpteroylglutamic acid | SMILES: CN(CC1=CN=C2NC(N)=NC(C2=N1)=O)C1=CC=C(C=C1)C(=O)NC@@HC(O)=O |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7